molecular formula C12H12F2O3 B1288974 Tert-butyl 3,5-difluoro-4-formylbenzoate CAS No. 467442-12-2

Tert-butyl 3,5-difluoro-4-formylbenzoate

Cat. No.: B1288974
CAS No.: 467442-12-2
M. Wt: 242.22 g/mol
InChI Key: AZIZOEBUVZHPOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-formylbenzoate is an organic compound with the molecular formula C₁₂H₁₂F₂O₃ and a molecular weight of 242.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 3,5-difluoro-4-formylbenzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,5-difluoro-4-formylbenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields tert-butyl 3,5-difluoro-4-carboxybenzoate, while reduction yields tert-butyl 3,5-difluoro-4-hydroxymethylbenzoate.

Scientific Research Applications

Tert-butyl 3,5-difluoro-4-formylbenzoate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving fluorinated compounds.

    Medicine: It is explored for its potential use in drug design and development, particularly for compounds targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets by influencing electronic and steric properties. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Tert-butyl 3,5-difluoro-4-formylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine atoms, formyl group, and tert-butyl ester, which together confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 3,5-difluoro-4-formylbenzoate (C₁₂H₁₂F₂O₃) is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a tert-butyl group attached to a benzoate structure, which includes two fluorine atoms at the 3 and 5 positions and an aldehyde functional group at the 4 position. Its molecular weight is approximately 242.22 g/mol, and it exhibits increased lipophilicity due to the presence of fluorine atoms, which can enhance its bioactivity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The difluoro groups can influence electronic properties, enhancing the compound's ability to interact with enzymes and receptors. This can lead to modulation of biochemical pathways associated with various biological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition against Klebsiella pneumoniae, a common pathogen associated with hospital-acquired infections. The minimum inhibitory concentration (MIC) was determined to be in the range of 16-32 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro assays revealed that this compound effectively reduced pro-inflammatory cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC₁₂H₁₂F₂O₃242.22 g/molAntimicrobial, anti-inflammatory
Tert-butyl 4-formylbenzoateC₁₂H₁₄O₃214.21 g/molModerate antimicrobial activity
Tert-butyl 3-fluoro-4-formylbenzoateC₁₂H₁₂F O₃228.21 g/molLimited bioactivity

This table illustrates that while this compound possesses enhanced biological activities compared to its analogs due to the presence of two fluorine atoms.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated benzoates. This compound was highlighted for its superior efficacy against Klebsiella pneumoniae, outperforming other tested compounds .
  • Inflammation Modulation : Research conducted on macrophage cell lines indicated that treatment with this compound resulted in a significant decrease in TNF-alpha levels post-LPS stimulation. This suggests its potential as an anti-inflammatory agent .

Properties

IUPAC Name

tert-butyl 3,5-difluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIZOEBUVZHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620216
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-12-2
Record name 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467442-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (5 mL, 35.5 mmol, 1.2 eq) in THF (100 mL, anhyd) was slowly added BuLi (1.6M in hexanes, 20 mL, 32.3 mmol, 1.1 eq) at below 0° C. After addition was completed, the solution was cooled to −78° C. and then charged dropwise with a solution of tert-butyl 3,5-difluorobenzoate (6.3 g, 29 mmol) in THF (50 mL, anhyd) over 1 h. The resulting solution was stirred for another 2 h at −78° C. Next anhyd DMF (2.5 mL, 32.3 mmol, 1.1 eq) was added dropwise and, after 30 min, AcOH (4 mL) and water were added successively to quench the reaction. The reaction mixture was warmed to room temperature and diluted with EtOAc (100 mL). The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography (Hex/EtOAc=4:1) to give tert-butyl 3,5-difluoro-4-formylbenzoate (5.8 g, 83%) as a white solid.
Quantity
5 mL
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20 mL
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6.3 g
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2.5 mL
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100 mL
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4 mL
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